REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([O:9][CH3:10])[C:3]=1[CH2:11][C:12]([O:14]C)=[O:13].[OH-].[K+].O>CO>[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([O:9][CH3:10])[C:3]=1[CH2:11][C:12]([OH:14])=[O:13] |f:1.2|
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Name
|
methyl 2-chloro-4-methyl-6-methoxyphenylacetate
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Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC(=C1)C)OC)CC(=O)OC
|
Name
|
|
Quantity
|
55.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The methanol is removed
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
FILTRATION
|
Details
|
the precipitated product is filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=CC(=C1)C)OC)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |